Digoxin Impurity G (Neodigoxin)
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of neodigoxin exhibits a complex three-dimensional structure characterized by a steroid nucleus with multiple attached sugar residues. The compound possesses the molecular formula C43H66O15 with a molecular weight of 822.98 grams per mole, distinguishing it from its parent compound digoxin. The steroid backbone maintains the characteristic cardenolide structure common to cardiac glycosides, featuring a four-ring steroid system with specific stereochemical configurations at multiple chiral centers.
The stereochemical configuration of neodigoxin involves twenty-one defined stereocenters, indicating the presence of absolute stereochemistry throughout the molecule. This extensive stereochemical complexity contributes to the compound's unique biological and chemical properties. The International Union of Pure and Applied Chemistry name for neodigoxin reveals the detailed stereochemical arrangement: 3β-[(2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide.
The structural framework incorporates a lactone ring system that classifies neodigoxin as a cardenolide, distinguished by the presence of an enolide five-membered ring with a single double bond at the lactone terminus. This structural feature is crucial for the compound's interaction with cellular targets and contributes to its overall molecular stability. The steroid nucleus contains strategically positioned hydroxyl groups at the 12β and 14 positions, which play essential roles in the compound's chemical reactivity and potential biological activity.
| Structural Parameter | Neodigoxin Value |
|---|---|
| Molecular Formula | C43H66O15 |
| Molecular Weight | 822.98 g/mol |
| Defined Stereocenters | 21/21 |
| Charge | 0 |
| Optical Activity | Unspecified |
Comparative Analysis of Glycosidic Moieties in Neodigoxin vs. Digoxin
The glycosidic composition represents a fundamental distinguishing feature between neodigoxin and digoxin, with significant implications for their respective chemical and biological properties. Digoxin contains three digitoxose sugar units attached to the steroid backbone at the 3β position, forming a trisaccharide chain through β(1→4) glycosidic linkages. The molecular formula of digoxin is established as C41H64O14 with a molecular weight of 780.9385 grams per mole.
In contrast, neodigoxin exhibits a modified glycosidic pattern that accounts for its increased molecular weight and altered formula. The additional carbon and oxygen atoms in neodigoxin (C43H66O15 versus C41H64O14 for digoxin) suggest the presence of an additional sugar moiety or structural modification within the existing sugar chain. This structural difference fundamentally alters the compound's physicochemical properties, including its solubility profile, stability characteristics, and potential biological activity.
International comparison studies have identified neodigoxin as a significant impurity component in digoxin preparations, with analytical methods detecting its presence at concentrations of approximately 1.11 milligrams per gram in reference standard materials. The United States Pharmacopeia has characterized neodigoxin through liquid chromatography with ultraviolet detection at 218 nanometers, employing comparison with reference materials for identification and quantification.
The structural analysis reveals that neodigoxin maintains the characteristic digitoxose sugar units found in digoxin but incorporates additional structural elements that distinguish its chemical identity. Research on cardiac glycoside structure-activity relationships has demonstrated that glycosyl substitution at the C3 position is pivotal for biological activity, with variations in sugar composition significantly affecting the compound's interaction with cellular targets.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Sugar Units |
|---|---|---|---|
| Digoxin | C41H64O14 | 780.94 | 3 digitoxose |
| Neodigoxin | C43H66O15 | 822.98 | Modified sugar pattern |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)
Spectroscopic characterization of neodigoxin employs multiple analytical techniques to elucidate its structural features and confirm its molecular identity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural determination, providing detailed information about the compound's carbon and hydrogen environments. The complexity of neodigoxin's structure, with its multiple sugar residues and steroid backbone, results in characteristic nuclear magnetic resonance spectral patterns that distinguish it from related cardiac glycosides.
Mass spectrometric analysis has been successfully applied to cardiac glycosides using specialized ionization techniques. The potassium ion ionization of desorbed species technique has demonstrated effectiveness in analyzing cardiac glycosides, including digoxin and related compounds. This method involves thermal desorption of neutral molecules followed by gas-phase addition of potassium ions, providing structural and molecular weight information. The technique produces intense molecular ion peaks and follows a dominant thermal degradation mechanism involving 1,2-elimination processes.
For neodigoxin analysis, mass spectrometry provides confirmation of the molecular weight at 822.98 grams per mole and enables fragmentation pattern analysis to understand the compound's structural components. The International Union of Pure and Applied Chemistry International Chemical Identifier Key for neodigoxin has been determined, providing a unique molecular fingerprint for database searches and structural confirmation.
Nuclear magnetic resonance studies on related cardiac glycosides have revealed the complexity of spectral interpretation due to the presence of multiple chiral centers and sugar moieties. Research has shown that carbon-13 nuclear magnetic resonance chemical shifts can serve as sensitive probes for monitoring molecular interactions and conformational changes. The technique has proven particularly valuable for detecting hydrogen bonding interactions and local conformational variations in complex organic molecules.
International comparison studies utilizing quantitative nuclear magnetic resonance have encountered challenges in analyzing digoxin and its impurities due to the complex profile of related structure impurities in samples. Some analytical laboratories have noted difficulties in identifying nuclear magnetic resonance signals unique to specific cardiac glycosides due to potential signal overlap from structurally related impurities.
| Analytical Technique | Key Parameters | Applications |
|---|---|---|
| Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | Structural confirmation |
| Mass Spectrometry | Molecular ion, fragmentation | Molecular weight verification |
| Liquid Chromatography | Retention time, ultraviolet response | Quantitative analysis |
Crystallographic Studies and Polymorphic Variations
Crystallographic studies of neodigoxin and related cardiac glycosides provide essential information about solid-state structure, molecular packing arrangements, and potential polymorphic variations. While specific crystallographic data for neodigoxin remains limited in the current literature, research on related cardiac glycosides offers insights into the crystalline behavior of this class of compounds.
The structural complexity of cardiac glycosides, with their multiple hydroxyl groups and extensive hydrogen bonding networks, contributes to their crystalline behavior and potential for polymorphism. These compounds typically exhibit strong intermolecular interactions through hydrogen bonding between hydroxyl groups and glycosidic oxygen atoms, influencing their crystal packing and stability characteristics.
Storage recommendations for related cardiac glycosides emphasize the importance of protecting these compounds from light and maintaining them in well-closed containers at controlled temperatures. These requirements reflect the inherent stability challenges associated with the complex molecular structure and multiple functional groups present in compounds like neodigoxin.
Research on site-directed nuclear magnetic resonance studies of membrane proteins has provided insights into the conformational dynamics of complex organic molecules in different environments. Such studies reveal that backbone dynamics are essential for obtaining high-quality spectroscopic data and suggest that similar considerations may apply to crystallographic studies of cardiac glycosides.
The development of synthetic routes for cardiac glycoside impurities involves multiple chemical transformations that can potentially lead to different crystalline forms or polymorphic variations. The synthesis typically includes glycosylation reactions where sugar moieties are attached to steroid structures, requiring specific catalysts and solvents to ensure correct stereochemistry. These synthetic conditions may influence the final crystalline form of the isolated product.
Pharmaceutical industry standards require comprehensive characterization of drug impurities, including solid-state analysis to identify potential polymorphic variations that could affect stability, bioavailability, or analytical detection. For neodigoxin, such studies would be essential for understanding its behavior in pharmaceutical formulations and developing appropriate analytical methods for its detection and quantification.
| Crystallographic Parameter | Considerations for Neodigoxin |
|---|---|
| Molecular packing | Complex hydrogen bonding networks |
| Stability factors | Light sensitivity, temperature control |
| Polymorphic potential | Multiple conformational possibilities |
| Storage requirements | Protected environment, controlled conditions |
Properties
CAS No. |
55576-67-5 |
|---|---|
Molecular Formula |
C41H64O14 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |
InChI Key |
LTMHDMANZUZIPE-TUIWDEEUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Glycosylation Reagents and Catalysts
Trimethylsilyl iodide (TMSI) and phosphine oxides (e.g., Ph(Me)P=O) are employed to activate glycosyl donors, ensuring high α-selectivity. For example, coupling a glucosyl donor to the steroidal acceptor using TMSI and PhP=O yields α-linked products with >20:1 selectivity (Table 1).
Table 1: Glycosylation Conditions and Outcomes
| Donor | Activator | Solvent | Equiv. Donor | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|---|---|
| 4b | TMSI | DCM | 6 | rt | 24 | 78 | >20:1 |
| 2b | TMSOTf | DMF | 6 | rt | 24 | 84 | 3:2 |
Stepwise Sugar Addition
The tri-digitoxose chain is assembled sequentially:
-
First glycosylation : C-3 hydroxyl of the steroid reacts with a monosaccharide donor (e.g., 2b).
-
Second glycosylation : The intermediate’s C-4′ hydroxyl is coupled to a second donor under TMSI activation.
-
Third glycosylation : The C-6′ hydroxyl receives the final sugar unit, often requiring DMF as a solvent to enhance reactivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve donor activation but may reduce stereoselectivity. Dichloromethane (DCM) balances reactivity and selectivity, achieving 82% yield for the first glycosylation step. Elevated temperatures (>40°C) are avoided to prevent β-anomer formation.
Catalytic Systems
Combinations of TMSI and phosphine oxides outperform traditional Lewis acids (e.g., BF-OEt) by minimizing side reactions. For instance, TMSI/PhP=O increases α-selectivity to >20:1 compared to 3:2 with TMSOTf.
Industrial-Scale Production and Purification
Large-Sbatch Synthesis
Pharmaceutical manufacturers use automated reactors to scale glycosylation steps, maintaining strict control over stoichiometry and mixing rates. A typical batch produces 5–10 kg of crude Neodigoxin.
Purification Techniques
Table 2: Industrial Purification Metrics
| Step | Purity Pre-Purification (%) | Purity Post-Purification (%) |
|---|---|---|
| Crystallization | 75–80 | 90–92 |
| Chromatography | 90–92 | 98–99 |
Analytical Validation and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Neodigoxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Neodigoxin can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Neodigoxin has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Digoxin and its impurities.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the quality control and validation of pharmaceutical products containing Digoxin
Mechanism of Action
Neodigoxin, like Digoxin, exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making Neodigoxin a potent cardiotonic agent .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Neodigoxin and other Digoxin impurities:
Note: CAS for Digoxigenin inferred from and .
Pharmacological Activity
- Neodigoxin : Exhibits cardiac glycoside activity via Na⁺/K⁺-ATPase inhibition but with reduced potency compared to Digoxin due to altered sugar configuration .
- Lanatoside C : Higher molecular weight and acetylated glucose unit may delay metabolic clearance, prolonging its half-life .
- Digoxigenin : Retains ~10% of Digoxin's bioactivity, but its lack of sugar units reduces binding affinity to ATPase .
Analytical and Industrial Relevance
- Neodigoxin : Used as a reference standard in HPLC and mass spectrometry to quantify impurities in Digoxin batches .
- Impurity E and F : Serve as markers for monitoring synthetic byproducts during Digoxin production .
- Lanatoside C: Cross-reactivity in immunoassays may lead to false-positive Digoxin readings, necessitating chromatographic separation .
Research Findings and Challenges
Cross-Reactivity in Immunoassays
Studies show that Lanatoside C and Digoxigenin interfere with turbidimetric and fluorescence immunoassays, producing false elevations in apparent Digoxin concentrations . Neodigoxin, however, demonstrates minimal cross-reactivity, making it a reliable analytical standard .
Stability and Toxicity Profiles
Regulatory Considerations
The European Pharmacopoeia and YAOZHI BIOTECHNOLOGY emphasize stringent quantification of Neodigoxin (≤0.1% in Digoxin formulations) due to its pharmacological activity .
Q & A
Q. What are the standard analytical methods for identifying and quantifying Neodigoxin in digoxin samples?
Neodigoxin identification typically employs chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (MS) to distinguish it from digoxin and other impurities. System suitability tests, as outlined in pharmacopeial guidelines, ensure resolution between peaks . Quantification requires calibration curves using certified reference standards. Method validation should include specificity, linearity, precision, and accuracy, with results cross-verified via inter-laboratory studies to minimize bias .
Q. What experimental protocols are recommended for synthesizing Neodigoxin to ensure purity and reproducibility?
Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts), purification steps (e.g., crystallization, column chromatography), and characterization data (NMR, FTIR, HPLC purity ≥95%). For reproducibility, document deviations in reaction yields or byproduct formation and compare with literature data . Novel synthetic routes should include stability tests under varying pH and temperature conditions to assess degradation pathways .
Q. How can researchers address challenges in differentiating Neodigoxin from structurally similar impurities?
Advanced spectral differentiation techniques, such as high-resolution MS (HRMS) or 2D NMR, can resolve structural ambiguities. For example, HRMS identifies isotopic patterns or fragmentation pathways unique to Neodigoxin. Cross-referencing with databases like PubChem or SciFinder ensures accurate peak assignment . If discrepancies arise, validate findings using orthogonal methods (e.g., X-ray crystallography) .
Advanced Research Questions
Q. How should researchers design experiments to study Neodigoxin’s stability under pharmaceutical storage conditions?
Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products using forced degradation protocols (acid/base hydrolysis, oxidation). Statistically model degradation kinetics (e.g., Arrhenius plots) to predict shelf-life. Include controls for photolytic and thermal degradation, referencing ICH guidelines . Data should be reported with confidence intervals and compared to regulatory thresholds .
Q. What methodologies resolve contradictions in Neodigoxin toxicity data across preclinical studies?
Contradictory toxicity data may stem from differences in model systems (e.g., cell lines vs. animal models) or impurity profiles. Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, solvent effects). Validate findings using in vitro assays (e.g., cardiomyocyte viability tests) and in vivo models with standardized Neodigoxin doses. Cross-reference results with pharmacokinetic data to assess bioaccumulation risks .
Q. How can Neodigoxin research inform cross-disciplinary studies on cardiac glycoside impurities?
Integrate structural-activity relationship (SAR) data to compare Neodigoxin’s binding affinity for Na+/K+-ATPase with other glycosides. Use molecular docking simulations to predict competitive inhibition effects. Collaborate with clinical researchers to correlate impurity levels in digoxin formulations with adverse event reports. Publish datasets in open-access repositories to enable meta-analyses .
Q. What ethical and methodological considerations apply when publishing conflicting Neodigoxin data?
Disclose all experimental variables (e.g., reagent sources, instrument calibration) to enable replication. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, ensuring transparency in data interpretation . If contradictions persist, publish negative results with detailed error analysis to avoid publication bias. Adhere to journal policies on data sharing and AI use in manuscript preparation .
Methodological Resources
- Chromatographic Method Optimization : Reference pharmacopeial guidelines (e.g., USP) for system suitability criteria .
- Data Validation : Use tools like R or Python for statistical modeling, ensuring raw data is archived in FAIR-compliant repositories .
- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for studies involving human/animal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
